molecular formula C19H26N6OS2 B11580934 {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)carbamodithioate

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)carbamodithioate

Cat. No.: B11580934
M. Wt: 418.6 g/mol
InChI Key: ZIYSEVMRCWKAQY-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a triazine ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the triazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the amino and methoxyphenyl groups, followed by the attachment of the carbothioamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE
  • N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE

Uniqueness

The uniqueness of N-CYCLOHEXYL-N-METHYL[({4-AMINO-6-[(2-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26N6OS2

Molecular Weight

418.6 g/mol

IUPAC Name

[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate

InChI

InChI=1S/C19H26N6OS2/c1-25(13-8-4-3-5-9-13)19(27)28-12-16-22-17(20)24-18(23-16)21-14-10-6-7-11-15(14)26-2/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H3,20,21,22,23,24)

InChI Key

ZIYSEVMRCWKAQY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

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